6-Bromo-5-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
Overview
Description
6-Bromo-5-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is a chemical compound with the molecular weight of 216.01 . It is also known as 5-bromo-6-fluoro-1H-1,2,3-benzotriazole .
Synthesis Analysis
The synthesis of triazole compounds, which includes this compound, has been a subject of research in recent years . These compounds are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
The molecular structure of this compound consists of a benzotriazole core with a bromine atom at the 6th position and a fluorine atom at the 5th position . The InChI code for this compound is 1S/C6H3BrFN3/c7-3-1-5-6 (2-4 (3)8)10-11-9-5/h1-2H, (H,9,10,11) .Scientific Research Applications
Synthesis and Novel Compound Formation
- 6-Bromo-5-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is utilized in the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, demonstrating its role in regiospecific 1,3-dipolar cycloaddition reactions. This process is crucial for the high yield of triazoles, highlighting the compound's significance in creating novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds (Peng & Zhu, 2003).
Versatile Synthesis Applications
- The compound plays a pivotal role in the versatile synthesis of 1-alkyl-3-fluoro-1H-[1,2,4]triazoles. This includes the selective reaction of 1-benzyl-3,5-dibromo-1H-[1,2,4]triazole with cesium fluoride to yield 1-benzyl-3-bromo-5fluoro-1H-[1,2,4]triazole. The process demonstrates the compound's versatility in facilitating reactions with a wide array of nucleophiles to produce 5-substituted 1-alkyl-3-fluoro-1H-[1,2,4]triazoles (Zumbrunn, 1998).
Application in Synthesis of Anticonvulsant
- A significant application is found in the synthesis of novel carbon-14 anticonvulsant compounds. For instance, the synthesis of 1-(4-methylsulfone-phenyl)-5-(4-fluoro-phenyl)-5-[14C]-1,2,3-triazole and 1-(4-sulfonamide-phenyl)-5-(4-fluoro-phenyl)-5-[14C]-1,2,3-triazole, both labeled with carbon-14, highlights the compound's utility in developing new anticonvulsant medications (Saemian, Shirvani, & Matloubi, 2006).
Ring Transformation Studies
- The compound is instrumental in studying ring transformations. For instance, 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2(1H)-ones undergo a transformation into 1-(methylcarbamoyl)methyl-3-phenyl-1H-indazoles, showcasing the compound's role in understanding complex chemical transformations (Fujimura, Nagano, Matsunaga, & Shindo, 1984).
Catalysis and Solvent-Free Synthesis
- It's also used in catalyst- and solvent-free synthesis processes. For example, the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through microwave-assisted Fries rearrangement highlights the compound's utility in efficient, environmentally friendly chemical processes (Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
6-bromo-5-fluoro-1-methylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFN3/c1-12-7-2-4(8)5(9)3-6(7)10-11-12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFXQWABEHYDNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=N1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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